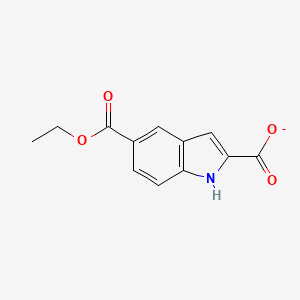
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its indole core structure with carboxylic acid groups at the 2 and 5 positions, and an ethyl ester group at the 5 position
Preparation Methods
The synthesis of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester typically involves several steps:
Starting Materials: The synthesis often begins with 2-nitroindole and oxalic acid.
Reduction and Decarboxylation: The nitro group is reduced, and the resulting compound undergoes decarboxylation to form the desired indole derivative.
Esterification: The carboxylic acid groups are then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that mediate inflammatory responses .
Comparison with Similar Compounds
1H-Indole-2,5-dicarboxylic acid, 5-ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: This compound has a chlorine atom at the 5 position instead of a carboxylic acid group.
1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester: This derivative has an amino group at the 6 position and a methyl group at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10NO4- |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
5-ethoxycarbonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
InChI Key |
KXIJQVTXEFFFIE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


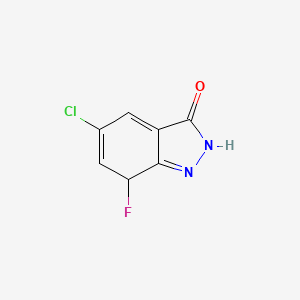
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
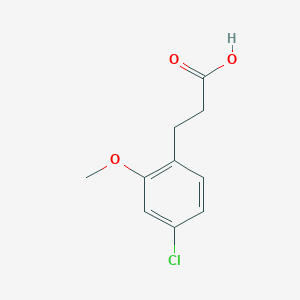
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
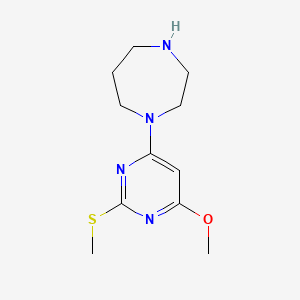
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)
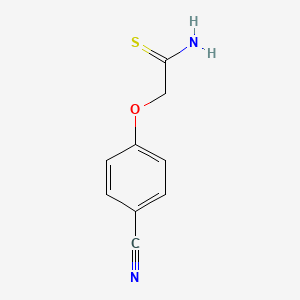
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
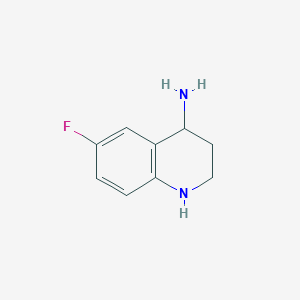

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)
